A Senior Application Scientist's Guide to 4-(3-Pyridinyl)phenylboronic acid pinacol ester
A Senior Application Scientist's Guide to 4-(3-Pyridinyl)phenylboronic acid pinacol ester
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Synthesis
In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the ability to efficiently construct carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan among these methods, celebrated for its mild conditions and exceptional functional group tolerance. Central to this reaction's success is the organoboron reagent. 4-(3-Pyridinyl)phenylboronic acid pinacol ester has emerged as a particularly valuable building block. Its structure, featuring a phenyl ring linking a pyridine moiety to a boronic acid pinacol ester, makes it an ideal precursor for synthesizing complex biaryl systems that are prevalent in active pharmaceutical ingredients (APIs) and functional organic materials.
This guide provides an in-depth technical overview of 4-(3-Pyridinyl)phenylboronic acid pinacol ester, from its fundamental properties to its practical application in the laboratory. The insights herein are curated to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to utilize this reagent with confidence and precision.
Physicochemical and Safety Profile
Understanding the fundamental characteristics of a reagent is the bedrock of its effective and safe use. The pinacol ester form offers enhanced stability and easier handling compared to the corresponding free boronic acid, which can be prone to dehydration and form boroxines.
Core Properties
The key physicochemical properties of 4-(3-Pyridinyl)phenylboronic acid pinacol ester are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 929203-04-3 | [1][2][3] |
| Molecular Formula | C₁₇H₂₀BNO₂ | [1][3] |
| Molecular Weight | 281.16 g/mol | [3] |
| Appearance | Expected to be a white to off-white solid | N/A |
| Melting Point | Data not readily available. Analogous compounds suggest it is a solid at room temperature. | N/A |
| Solubility | While specific data is unavailable, analogous pinacol esters show good solubility in common organic solvents like Dioxane, Toluene, THF, and Chloroform, with low solubility in water. | [4][5] |
Safety and Handling: A Self-Validating Protocol
Hazard Identification (Based on Analogous Compounds):
Recommended Handling Procedures:
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Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
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Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles are mandatory.
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Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).
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Body Protection: A standard laboratory coat should be worn.
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-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. This reagent can be sensitive to moisture and air; storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to preserve its integrity.[6][9]
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Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 4-(3-Pyridinyl)phenylboronic acid pinacol ester is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction forges a new C-C bond between the phenyl ring of the boronic ester and an aryl or vinyl halide/triflate.
Mechanism Overview: The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The choice of a pinacol ester is strategic; it provides a balance of stability for storage and sufficient reactivity for the crucial transmetalation step.
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Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
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Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center, displacing the halide. This step is typically base-assisted.
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Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a 4-(Aryl)-3'-pyridinylbenzene
This section details a representative, field-proven protocol for the Suzuki-Miyaura coupling of 4-(3-Pyridinyl)phenylboronic acid pinacol ester with an aryl bromide.
Materials and Equipment
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Reagents:
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4-(3-Pyridinyl)phenylboronic acid pinacol ester (1.1 eq)
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Aryl Bromide (1.0 eq)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)
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Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq), finely ground
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Anhydrous 1,4-Dioxane
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Degassed Water
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-
Equipment:
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Round-bottom flask or pressure vessel suitable for heating
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Magnetic stirrer and stir bar
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Condenser
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Inert atmosphere setup (Nitrogen or Argon manifold)
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Standard glassware for workup (separatory funnel, flasks)
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Rotary evaporator
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Silica gel for column chromatography
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Step-by-Step Methodology
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 4-(3-Pyridinyl)phenylboronic acid pinacol ester (1.1 eq), and finely ground potassium carbonate (2.0 eq).
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Causality: Using a slight excess of the boronic ester ensures the complete consumption of the potentially more valuable aryl halide. A finely ground base provides a larger surface area, accelerating the reaction.
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-
Establish Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.
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Causality: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and side reactions. An inert atmosphere is critical for reproducible, high-yielding results.
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-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water). Add the Pd(dppf)Cl₂ catalyst (0.02 eq).
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Causality: Dioxane is an excellent solvent for the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. The catalyst is added last to minimize premature reactions.
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-
Degassing: Sparge the reaction mixture with a stream of inert gas for 10-15 minutes.
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Causality: This final degassing step ensures the removal of any residual dissolved oxygen from the solvents.
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-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
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Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer with water and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography to yield the pure biaryl product.
Conclusion
4-(3-Pyridinyl)phenylboronic acid pinacol ester is a robust and versatile reagent that serves as a cornerstone for the synthesis of complex molecules in drug discovery and materials science. Its stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the modern synthetic chemist. By understanding its properties and the mechanistic rationale behind its application, researchers can effectively leverage this building block to construct novel molecular architectures with precision and efficiency.
References
A complete list of sources cited in this guide is provided below for verification and further reading.
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ResearchGate. (n.d.). Solubility temperatures of pinacol ester of phenylboronic acid (2) as a...[Link]
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Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
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iChemical. (n.d.). Phenylboronic acid pinacol ester, CAS No. 24388-23-6. [Link]
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Weifang Yangxu Group Co., Ltd. (n.d.). 4-(3-Pyridinyl)phenylboronic acid pinacol ester. [Link]
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J & W PharmLab, LLC. (n.d.). MATERIAL SAFETY DATA SHEET: 2-Methoxy-3-nitro-phenylboronic acid pinacol ester. [Link]
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GlobalChemMall. (n.d.). 4-(3-Pyridinyl)Phenylboronic Acid Pinacol Ester. [Link]
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ChemUniverse. (n.d.). 4-(3-PYRIDINYL)PHENYLBORONIC ACID PINACOL ESTER [Q01024]. [Link]
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2A Biotech. (n.d.). Products. [Link]
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